Ethyl 2,8-diazaspiro[5.5]undecane-2-carboxylate
Description
Significance of Spirocyclic Systems in Organic Synthesis and Molecular Design
Spirocyclic systems, characterized by two rings sharing a single common atom, are becoming increasingly important in organic synthesis and molecular design. Their inherent three-dimensionality provides a rigid and well-defined spatial arrangement of functional groups, a desirable feature for probing biological interactions. Unlike their planar aromatic counterparts, spirocyclic scaffolds offer access to a greater volume of chemical space, enhancing the potential for novel pharmacological activities. The construction of the spiro quaternary carbon atom at the core of these structures presents a unique synthetic challenge, driving the development of innovative synthetic methodologies.
Overview of Diazaspiro[5.5]undecane Architectures
Diazaspiro[5.5]undecanes are a specific class of spirocyclic heterocycles containing a nine-carbon spiro-undecane framework with two nitrogen atoms incorporated into the ring system. The numbering of the atoms in the ring system determines the specific isomer, such as 1,9-, 2,8-, and 3,9-diazaspiro[5.5]undecane. These scaffolds are essentially composed of two piperidine (B6355638) rings fused at a common carbon atom. The presence and position of the nitrogen atoms provide sites for functionalization, allowing for the modulation of physicochemical properties such as basicity, polarity, and hydrogen bonding capacity. Various derivatives of diazaspiro[5.5]undecanes have been investigated for their potential biological activities, including their roles as receptor antagonists and enzyme inhibitors. nih.govnih.govsoton.ac.uk
Positioning of Ethyl 2,8-Diazaspiro[5.5]undecane-2-carboxylate within the Diazaspiro[5.5]undecane Class
While specific research exclusively detailing this compound is limited, its structural analogue, tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate, is commercially available and serves as a precursor in various synthetic applications. sigmaaldrich.com The properties and reactivity of the ethyl ester can be largely inferred from its tert-butyl counterpart and the general principles of organic chemistry.
Chemical and Physical Properties
The parent compound, 2,8-diazaspiro[5.5]undecane, possesses the following computed properties:
| Property | Value | Source |
| Molecular Formula | C9H18N2 | nih.gov |
| Molecular Weight | 154.25 g/mol | nih.gov |
| XLogP3-AA | 0.5 | nih.gov |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Exact Mass | 154.146998583 | nih.gov |
| Monoisotopic Mass | 154.146998583 | nih.gov |
| Topological Polar Surface Area | 24.1 Ų | nih.gov |
| Heavy Atom Count | 11 | PubChem |
| Complexity | 118 | nih.gov |
This data is for the parent compound 2,8-diazaspiro[5.5]undecane.
Synthesis and Research Applications
The synthesis of N-protected 2,8-diazaspiro[5.5]undecanes, such as the ethyl carboxylate derivative, generally involves multi-step sequences. A common strategy might involve the construction of the two piperidine rings in a sequential manner, followed by the introduction of the spirocyclic center. Asymmetric synthesis approaches have been developed for related diazaspiro[5.5]undecane systems to obtain enantiomerically pure compounds. researchgate.net
Derivatives of the diazaspiro[5.5]undecane scaffold have been explored in drug discovery for various therapeutic targets. For instance, 1,9-diazaspiro[5.5]undecane derivatives have been investigated for their potential in treating obesity and pain. nih.govnih.gov Furthermore, 3,9-diazaspiro[5.5]undecane-based compounds have been studied as antagonists for the γ-aminobutyric acid type A (GABAA) receptor. soton.ac.uk While specific research applications for this compound are not extensively documented in publicly available literature, its role as a synthetic intermediate is crucial. It provides a platform for the elaboration of novel compounds that can be screened for a wide range of biological activities, contributing to the broader effort of discovering new therapeutic agents.
Retrosynthetic Considerations for the 2,8-Diazaspiro[5.5]undecane Core
Retrosynthetic analysis is a foundational technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. For the 2,8-diazaspiro[5.5]undecane core, the primary disconnections are made at the carbon-nitrogen bonds of one of the piperidine rings. This approach simplifies the complex spirocyclic system into a more manageable precursor: a 4,4-disubstituted piperidine.
Two logical retrosynthetic pathways emerge from this analysis:
Pathway A: This involves a double N-C bond disconnection of the second piperidine ring, leading back to a key intermediate such as N-protected 4,4-bis(aminomethyl)piperidine or a derivative thereof. This precursor contains all the necessary atoms for the second ring, which can then be formed through a cyclization reaction.
Pathway B: This strategy involves disconnecting one C-N bond and the adjacent C-C bond of the second piperidine ring. This leads to a precursor like N-protected 4-(aminomethyl)-4-(cyanomethyl)piperidine. The cyano group can be reduced and then cyclized to form the desired spirocycle.
Both pathways converge on the central challenge of synthesizing a suitably functionalized 4,4-disubstituted piperidine, which serves as the linchpin for the entire synthetic sequence.
Key Precursors and Starting Materials for Spirocyclization
The successful synthesis of the 2,8-diazaspiro[5.5]undecane core hinges on the preparation of appropriate acyclic or monocyclic precursors. The most common and versatile starting material for these precursors is a derivative of 4-piperidone. The synthesis requires the introduction of two functionalized one-carbon chains at the C4 position.
A general approach involves the use of active methylene compounds in reactions such as the Knoevenagel condensation, followed by a Michael addition to install the two substituents. For instance, reacting an N-protected 4-piperidone with a malonate derivative under basic conditions can yield a 4,4-disubstituted product. Subsequent chemical transformations of the ester groups (e.g., reduction to alcohols, conversion to halides, and then to amines or nitriles) can generate the necessary functionalities for the final spirocyclization step.
Below is a table of potential key precursors and the starting materials from which they can be derived.
| Precursor Name | Potential Starting Materials | Required Transformations |
| tert-Butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate | 1-(tert-Butoxycarbonyl)-4-piperidone, Diethyl malonate | Knoevenagel/Michael sequence, Reduction of esters |
| tert-Butyl 4-(aminomethyl)-4-(cyanomethyl)piperidine-1-carboxylate | 1-(tert-Butoxycarbonyl)-4-piperidone, Ethyl cyanoacetate | Knoevenagel condensation, Reduction, Functional group interconversion |
| Benzyl 4,4-bis(2-aminoethyl)piperidine-1-carboxylate | 1-Benzyl-4-piperidone, Acrylonitrile | Cyanoethylation (Michael addition), Reduction of nitriles |
Spirocyclization Strategies for the Diazaspiro[5.5]undecane Scaffold
Once the key 4,4-disubstituted piperidine precursor is in hand, the crucial spirocyclization step can be undertaken. Several strategies can be employed, broadly categorized by the type of catalyst or reaction conditions used.
Acid-Catalyzed Cyclization Approaches
Acid-catalyzed reactions can facilitate the formation of the second piperidine ring through intramolecular cyclizations that generate and trap an iminium ion intermediate. For example, a precursor bearing both an amino group and an aldehyde or ketone can undergo an intramolecular Pictet-Spengler or Mannich-type reaction. nih.gov The use of strong Brønsted acids, such as triflic acid, has proven effective in promoting intramolecular Friedel-Crafts reactions to form various aza- and diazaspirocycles, often providing high yields with reduced reaction times. acs.orgnih.gov
A hypothetical acid-catalyzed cyclization could involve a precursor like tert-butyl 4-(2-aminoethyl)-4-formylpiperidine-1-carboxylate. Treatment with an acid would promote the formation of an iminium ion, which is then attacked by the terminal amine to close the ring, followed by reduction to yield the spirocyclic core.
Base-Mediated Cyclization Methodologies
Base-mediated cyclizations typically proceed via an intramolecular nucleophilic substitution (SN2) mechanism. This approach requires a precursor containing a nucleophilic amine and an electrophilic carbon center, such as an alkyl halide, separated by a suitable tether.
For the synthesis of the 2,8-diazaspiro[5.5]undecane core, a plausible precursor would be tert-butyl 4-(aminomethyl)-4-(2-chloroethyl)piperidine-1-carboxylate. In the presence of a non-nucleophilic base, the primary amine is deprotonated, enhancing its nucleophilicity and facilitating the intramolecular attack on the carbon bearing the chlorine atom to form the spirocyclic product. The choice of base is critical to avoid competing elimination reactions. youtube.com
| Cyclization Strategy | Precursor Type | Typical Reagents/Conditions |
| Acid-Catalyzed | Diamine with aldehyde/ketone | Triflic acid (CF₃SO₃H), HCl, Lewis Acids (e.g., MeAlCl₂) |
| Base-Mediated | Amino-alkyl halide | K₂CO₃, NaH, Triethylamine in an inert solvent |
Multi-Component Reaction Sequences for Spirocore Formation
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. fu-berlin.deresearchgate.net While a direct MCR to form the 2,8-diazaspiro[5.5]undecane core is challenging to design, a sequential MCR/cyclization strategy is a powerful alternative. acs.org
This approach would use an MCR to rapidly assemble a complex, functionalized 4,4-disubstituted piperidine precursor, which is then subjected to a separate cyclization step. For example, an isocyanide-based MCR like the Ugi or Passerini reaction could be employed to build a highly substituted acyclic intermediate, which could then be manipulated to form the initial piperidine ring, followed by the second spirocyclization. nih.govnih.gov This strategy offers significant advantages in terms of step economy and the ability to generate diverse molecular libraries.
Esterification Procedures for Carboxylate Introduction
The final step in the synthesis of the target molecule is the introduction of the ethyl carboxylate group at the N2 position of the spirocyclic core. This transformation is an N-acylation reaction that converts the secondary amine into a carbamate.
The most common and effective reagent for this purpose is ethyl chloroformate (ClCO₂Et) . nih.gov The reaction is typically performed in an inert solvent, such as dichloromethane or tetrahydrofuran, in the presence of a base. The base, often triethylamine or potassium carbonate, serves to neutralize the hydrochloric acid that is generated as a byproduct of the reaction. researchgate.net
An in-depth examination of the synthetic strategies for this compound reveals a multi-faceted process requiring careful control over reaction pathways and protective group chemistry. The synthesis of this specific spirocyclic compound hinges on strategic esterification, selective protection of its two amine functionalities, and optimization of reaction conditions to ensure high yield and purity.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,8-diazaspiro[5.5]undecane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-2-16-11(15)14-8-4-6-12(10-14)5-3-7-13-9-12/h13H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFHOMIVTSQARB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCC2(C1)CCCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of Ethyl 2,8 Diazaspiro 5.5 Undecane 2 Carboxylate
Transformation of the Carboxylate Moiety
The ethyl carboxylate group in Ethyl 2,8-diazaspiro[5.5]undecane-2-carboxylate is a versatile handle for chemical modification. It can undergo several classical ester transformations, including hydrolysis, transesterification, and amidation, to yield a variety of derivatives.
Hydrolysis Reactions of the Ethyl Ester
The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is often preferred as it is an irreversible process that typically proceeds to completion.
Under basic conditions, the ester is treated with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, often with heating. The reaction proceeds through a nucleophilic acyl substitution mechanism, yielding the carboxylate salt, which is then protonated in a separate acidic workup step to afford the free carboxylic acid, 2,8-diazaspiro[5.5]undecane-2-carboxylic acid.
| Reactant | Reagents and Conditions | Product | Yield (%) |
| This compound | 1. NaOH (aq), reflux2. HCl (aq) | 2,8-Diazaspiro[5.5]undecane-2-carboxylic acid | High |
Transesterification Processes
Transesterification involves the conversion of the ethyl ester into a different ester by reaction with another alcohol in the presence of an acid or base catalyst. This process is useful for modifying the properties of the molecule, such as its solubility or volatility. For example, reaction with a higher boiling point alcohol can replace the ethyl group with a larger alkyl or aryl group. The reaction is typically driven to completion by using a large excess of the new alcohol.
| Reactant | Alcohol | Catalyst | Product |
| This compound | Methanol | Acid or Base | Mthis compound |
| This compound | Benzyl alcohol | Acid or Base | Benzyl 2,8-diazaspiro[5.5]undecane-2-carboxylate |
Amidation Reactions
Amidation of the ethyl ester can be achieved by reacting it with a primary or secondary amine. This reaction typically requires elevated temperatures or the use of a catalyst to proceed at a reasonable rate. The product of this reaction is an amide derivative of the diazaspiro[5.5]undecane core. This transformation is significant in medicinal chemistry for the construction of peptide-like structures and other biologically active molecules.
| Reactant | Amine | Conditions | Product |
| This compound | Ammonia | Heat | 2,8-Diazaspiro[5.5]undecane-2-carboxamide |
| This compound | Benzylamine | Heat, Catalyst | N-Benzyl-2,8-diazaspiro[5.5]undecane-2-carboxamide |
Reactions Involving the Secondary Amine Nitrogen Atoms
The two secondary amine nitrogens in the 2,8-diazaspiro[5.5]undecane core are nucleophilic and can readily participate in a variety of chemical reactions, including N-alkylation, N-acylation, and the formation of sulfonamides. These reactions provide a facile route to a wide array of functionalized derivatives.
N-Alkylation and N-Acylation Transformations
N-alkylation of the secondary amines can be accomplished using alkyl halides or other alkylating agents in the presence of a base to neutralize the acid generated during the reaction. This allows for the introduction of various alkyl groups at the nitrogen atoms. Similarly, N-acylation can be achieved by reacting the diamine with acyl chlorides or acid anhydrides, typically in the presence of a base, to form the corresponding amides. These reactions are fundamental in the synthesis of diverse libraries of compounds for drug discovery.
| Reaction Type | Reagent | Conditions | Product |
| N-Alkylation | Methyl iodide | Base (e.g., K2CO3), Solvent (e.g., CH3CN) | Ethyl 8-methyl-2,8-diazaspiro[5.5]undecane-2-carboxylate |
| N-Acylation | Acetyl chloride | Base (e.g., Et3N), Solvent (e.g., CH2Cl2) | Ethyl 8-acetyl-2,8-diazaspiro[5.5]undecane-2-carboxylate |
Formation of Sulfonamide Derivatives
The secondary amine nitrogens can also react with sulfonyl chlorides in the presence of a base to form sulfonamide derivatives. This reaction is a common method for the synthesis of compounds with a wide range of biological activities. The choice of sulfonyl chloride allows for the introduction of various aryl or alkylsulfonyl groups, further diversifying the chemical space accessible from the parent compound.
| Reactant | Sulfonyl Chloride | Base | Product |
| This compound | Benzenesulfonyl chloride | Pyridine | Ethyl 8-(phenylsulfonyl)-2,8-diazaspiro[5.5]undecane-2-carboxylate |
| This compound | Methanesulfonyl chloride | Triethylamine | Ethyl 8-(methylsulfonyl)-2,8-diazaspiro[5.5]undecane-2-carboxylate |
Reductive Amination Pathways
Reductive amination is a cornerstone of amine synthesis, and the secondary amine at the 8-position of this compound serves as a prime site for such modifications. This reaction typically involves the condensation of the amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine.
A variety of reducing agents can be employed for this transformation, with the choice often depending on the substrate's sensitivity and the desired reaction conditions. Common reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. masterorganicchemistry.com For instance, the reaction of this compound with a generic aldehyde, R-CHO, in the presence of a mild reducing agent like sodium triacetoxyborohydride, would yield the N-alkylated product.
The general reaction scheme is as follows: EtO₂C-N(2)-(C₉H₁₆)-N(8)H + R-CHO + [Reducing Agent] → EtO₂C-N(2)-(C₉H₁₆)-N(8)-CH₂R
The selection of the carbonyl compound and the reducing agent allows for the introduction of a wide array of substituents at the N-8 position, thereby enabling the fine-tuning of the molecule's physicochemical properties.
Table 1: Examples of Reductive Amination Reactions on Related Piperidine (B6355638) Scaffolds
| Amine Substrate | Carbonyl Compound | Reducing Agent | Product | Reference |
|---|---|---|---|---|
| N-Boc-piperidin-4-one | 3,4-dichloroaniline | H₂, Pd/C | N-(3,4-dichlorophenyl)piperidin-4-amine | researchgate.net |
| Secondary amine 14 | Formalin | NaBH(OAc)₃ | Methyl derivative 15a | nih.gov |
Oxidative and Reductive Transformations
The diazaspiro[5.5]undecane scaffold, particularly the nitrogen atoms and the adjacent carbon atoms, can be susceptible to oxidation. The oxidation of N-heterocycles can lead to a variety of products, including lactams, iminium ions, and hydroxylated derivatives. The presence of the electron-withdrawing carbamate group at the N-2 position is expected to influence the regioselectivity of the oxidation.
For N-acyl and N-carbamoyl protected piperidines, oxidation often occurs at the carbon atom alpha to the nitrogen. researchgate.net For instance, oxidation of N-acyl-piperidines with reagents like iron(II)-hydrogen peroxide can yield the corresponding piperidin-2-ones. researchgate.net In the case of this compound, oxidation could potentially occur at the C-3 or C-7 positions. The specific outcome would depend on the oxidant used and the reaction conditions. The use of photocatalytic oxidation has also been shown to achieve α-functionalization of saturated N-heterocycles.
Furthermore, remote C-H oxidation of nitrogen-containing molecules is possible through the use of specific catalysts. For instance, iron-based catalysts have been used for the site-selective hydroxylation of N-substituted piperidines. nih.gov
The ethyl carboxylate group at the N-2 position is a key site for reductive transformations. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. chemrxiv.orgmasterorganicchemistry.comlibretexts.org Therefore, treatment of this compound with LiAlH₄ would be expected to reduce the ethyl carbamate to a hydroxymethyl group, yielding 2-(hydroxymethyl)-2,8-diazaspiro[5.5]undecane.
EtO₂C-N(2)-(C₉H₁₆)-N(8)H + LiAlH₄ → HOCH₂-N(2)-(C₉H₁₆)-N(8)H
It is important to note that LiAlH₄ is a powerful and non-selective reducing agent and may also react with other functional groups if present. chemrxiv.orgmasterorganicchemistry.com The secondary amine at the N-8 position would likely be deprotonated by LiAlH₄ during the reaction. More selective reducing agents could potentially be used to achieve different outcomes.
Nucleophilic Substitution Reactions
The secondary amine at the 8-position of this compound is nucleophilic and can participate in nucleophilic substitution reactions with various electrophiles. This allows for the introduction of a wide range of functional groups at this position.
Common electrophiles for N-alkylation include alkyl halides, while N-acylation can be achieved using acyl chlorides or acid anhydrides. For example, reaction with an alkyl bromide (R-Br) in the presence of a base would lead to the corresponding N-alkylated product. Similarly, acylation with an acyl chloride (R-COCl) would yield the N-acyl derivative.
These reactions provide a versatile platform for the synthesis of a library of compounds with diverse functionalities, which can be screened for various biological activities.
Stereoselective Modifications and Functionalization
For instance, the use of chiral catalysts or auxiliaries in reactions such as alkylation or acylation could induce diastereoselectivity or enantioselectivity. The inherent chirality of the starting material, if enantiopure, can also direct the stereochemical outcome of subsequent reactions. The synthesis of stereochemically defined diazaspiro[5.5]undecane derivatives has been achieved through methods like asymmetric Michael additions to form the core structure. The conformational rigidity of the spirocyclic system can play a crucial role in directing the approach of reagents, leading to stereoselective transformations.
Further research into the stereoselective derivatization of this compound is necessary to fully explore the potential of this scaffold in asymmetric synthesis.
Stereochemical and Conformational Analysis of Diazaspiro 5.5 Undecanes
Enantioselective Synthesis Strategies for Chiral Analogs
The creation of chiral diazaspiro[5.5]undecane analogs in an enantiomerically pure form is crucial for their application in various fields. Two primary strategies, asymmetric catalysis and diastereoselective routes, have been developed to achieve this goal.
Asymmetric catalysis is a powerful tool for constructing chiral spirocyclic frameworks, offering high levels of enantioselectivity. nih.gov Organocatalysis, in particular, has emerged as a successful approach. For instance, asymmetric domino three-component Knoevenagel-Diels-Alder reactions have been utilized to synthesize highly substituted spiro[5.5]undecane-1,5,9-triones. researchgate.net While not a diaza-analog, this methodology demonstrates the potential of using chiral catalysts to control the formation of the spiro[5.5]undecane core with high enantiopurity.
Another relevant strategy involves the catalytic enantioselective alkynylation of isatins, which can serve as precursors to spirooxindoles, a related class of spiro compounds. uva.es These reactions, often catalyzed by copper(I) complexes with chiral ligands, highlight the principle of using a chiral catalyst to guide the approach of a nucleophile to a prochiral center, thereby establishing a new stereocenter with high fidelity. uva.es The principles of these catalytic systems can be adapted for the synthesis of chiral diazaspiro[5.5]undecanes by designing appropriate substrates and catalysts that can orchestrate the key bond-forming events with high stereocontrol.
Table 1: Examples of Asymmetric Catalysis in Spiro Compound Synthesis
| Reaction Type | Catalyst/Ligand | Product Type | Enantioselectivity (ee) |
|---|---|---|---|
| Domino Knoevenagel/Diels-Alder | Chiral organocatalyst | Spiro[5.5]undecane-triones | High |
| Alkynylation of Isatins | Cu(I)/Chiral Guanidine | 3-alkynyl-3-hydroxy-2-oxindoles | Moderate to Excellent |
This table presents examples of asymmetric catalysis used to generate chiral spiro compounds, illustrating the potential strategies applicable to diazaspiro[5.5]undecane synthesis.
Diastereoselective methods often rely on the use of chiral auxiliaries or the inherent chirality of starting materials to control the formation of new stereocenters. A key step in the asymmetric synthesis of 1,8-diazaspiro[5.5]undecane derivatives involves the intramolecular nucleophilic alkylation of an imine salt generated from a functionalized α-amino nitrile. researchgate.netacs.org This approach leverages a pre-existing stereocenter to direct the cyclization, leading to the formation of the spirocyclic system with a high degree of diastereoselectivity. researchgate.net
Cascade reactions also provide an efficient pathway to complex spiro-heterocycles. For example, a [5+1] double Michael addition reaction of N,N-dimethyl barbituric acid with diaryldivinylketones has been developed for the synthesis of 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones. researchgate.net This method proceeds with high stereoselectivity, furnishing the diazaspiro derivatives in excellent yields. researchgate.net The stereochemical outcome is dictated by the sterically favored transition state during the tandem cyclization process.
Conformational Rigidity and Flexibility of the Spiro[5.5]undecane Core
The spiro[5.5]undecane core, composed of two fused six-membered rings, exhibits a balance of rigidity and flexibility. The spiro fusion itself imparts significant conformational constraint. Single-crystal X-ray studies of diazaspiro[5.5]undecane derivatives have revealed that the cyclohexanone ring unit typically adopts a chair conformation over a twisted conformation. researchgate.net This preference is a consequence of minimizing torsional and steric strain.
Studies on analogous 1,7-dioxaspiro[5.5]undecane systems provide further insight into the conformational behavior. researchgate.nete-tarjome.com These systems are often conformationally rigid, existing in a single preferred conformation. researchgate.net This rigidity is influenced by stereoelectronic effects, such as the anomeric effect, where an interaction between a heteroatom's lone pair and an adjacent antiperiplanar sigma-antibonding orbital provides stabilization. e-tarjome.com In diazaspiro[5.5]undecanes, similar effects involving the nitrogen lone pairs and C-N or C-C bonds are expected to play a crucial role in dictating the preferred conformation of the two piperidine (B6355638) rings. The chair conformation is generally the most stable for six-membered rings, and the spiro linkage locks the two chairs into a specific relative orientation.
Influence of Spiro Center on Molecular Topology and Stereocontrol
The stereoselective construction of the spiro center itself is a significant synthetic challenge. acs.orgnih.gov In the synthesis of related diazaspiro[4.4]nonane systems, the stereochemistry of the spirocenter could be controlled and even inverted under mild acidic conditions, demonstrating that this center can be dynamic under certain circumstances. acs.orgnih.gov The configuration of the spiro center directly influences the stereochemical environment of the rest of the molecule. Any substituents on the rings will have their spatial positions (axial or equatorial) defined relative to the plane of the rings, which are in turn oriented by the spiro junction. This has profound implications for stereocontrol in subsequent reactions, as the accessibility of reagents to different faces of the molecule is predetermined by the established topology.
Advanced Methodologies in Spirocyclic Compound Synthesis
Continuous Flow Synthesis Techniques for Scalability
Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and other valuable compounds, offering significant advantages over traditional batch processing. flinders.edu.aumtak.hu This methodology facilitates multi-step transformations with enhanced mixing and thermal control, which is particularly beneficial for reactions that are exothermic or require precise temperature management. flinders.edu.au Furthermore, continuous flow systems allow for the safe handling of hazardous reagents and intermediates by confining them within the reactor system. mtak.hu
For a multi-step synthesis of a compound like Ethyl 2,8-diazaspiro[5.5]undecane-2-carboxylate, a continuous flow setup could be envisioned where starting materials are introduced into a flowing stream and passed through a series of reactors, each performing a specific chemical transformation. In-line purification and analysis can be integrated into the flow path to ensure the quality of intermediates and the final product. flinders.edu.au This approach not only improves safety and efficiency but also offers inherent scalability without the need for extensive re-optimization of reaction parameters. nih.gov The ability to operate continuously for extended periods can lead to the production of significant quantities of the target molecule. nih.gov
Table 1: Comparison of Batch vs. Hypothetical Continuous Flow Synthesis
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Scalability | Requires re-optimization | Numbering-up or scaling-out |
| Safety | Handling of bulk hazardous materials | In-situ generation and consumption |
| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, rapid heat exchange |
| Mixing | Can be inefficient, leading to side products | Efficient and rapid mixing |
| Process Control | Manual or semi-automated | Fully automated with in-line analytics |
Microwave-Assisted Synthetic Approaches
Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating drug discovery and development by significantly reducing reaction times and often increasing product yields. The direct coupling of microwave energy with the molecules in the reaction mixture leads to rapid and uniform heating, a stark contrast to the slower and less efficient heat transfer of conventional methods.
In the context of this compound, microwave irradiation could be particularly beneficial for key bond-forming reactions. For instance, the synthesis of substituted 2,4-diazaspiro[5.5]undecane-1,5,9-trione derivatives has been successfully achieved with high yields and short reaction times using microwave assistance. researchgate.net This suggests that the formation of the diazaspiro[5.5]undecane core could be significantly expedited. The use of microwave energy can also facilitate reactions that are sluggish under conventional heating, potentially opening up new synthetic routes to this class of compounds. beilstein-journals.org Furthermore, microwave-assisted synthesis often aligns with the principles of green chemistry by reducing energy consumption and sometimes allowing for the use of less hazardous solvents or even solvent-free conditions. mdpi.com
Table 2: Reported Microwave-Assisted Synthesis of Heterocyclic Compounds
| Heterocycle | Reaction Time (Microwave) | Reaction Time (Conventional) | Yield (%) | Reference |
| Substituted Naphthopyrans | Not specified | Not specified | Not specified | beilstein-journals.org |
| (-)-Steganacin Aza-analogues | 50 min | 24 h | 82 | nih.gov |
| Ferrocenyl Chalcones | 1-5 min | 10-40 h | High | frontiersin.org |
| (2R,5S)-Theaspirane | Significantly reduced | Not specified | High | nih.gov |
Enzymatic Catalysis in Spirocycle Derivatization
The stereocontrolled synthesis of complex spirotricyclic systems containing a syn-1,2-diaminocyclohexane unit has been reported, highlighting the importance of stereochemistry in this class of compounds. rsc.org Enzymatic methods could provide a powerful tool for achieving high levels of stereocontrol in the derivatization of the two secondary amine groups present in the 2,8-diazaspiro[5.5]undecane core. This could involve, for example, the enantioselective acylation or alkylation of one of the nitrogen atoms, leading to chiral, non-racemic products with potentially distinct biological activities.
Phase-Transfer Catalysis in Reactions of Spirocyclic Systems
Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants located in different immiscible phases, typically a solid-liquid or liquid-liquid system. researchgate.net This methodology is known to accelerate reaction rates and is particularly useful for the synthesis of heterocyclic compounds. researchgate.net In the synthesis of spirocyclic systems, PTC can facilitate the formation of the spiro center through intramolecular cyclization reactions.
The enantioselective synthesis of spirocyclic azetidine (B1206935) oxindoles has been achieved using a chiral phase-transfer catalyst, demonstrating the power of this technique in controlling stereochemistry. acs.org For the synthesis of this compound, a phase-transfer catalyst could be employed in the alkylation or acylation of the nitrogen atoms, potentially under milder conditions and with improved yields compared to homogeneous reaction conditions. The use of chiral phase-transfer catalysts could also open up avenues for the asymmetric synthesis of derivatives of the 2,8-diazaspiro[5.5]undecane scaffold. acs.org
Principles of Green Chemistry in Spirocyclic Synthesis
The principles of green chemistry are increasingly being integrated into the design of synthetic routes for pharmaceuticals and other fine chemicals to minimize their environmental impact. jocpr.comjddhs.com These principles focus on aspects such as waste prevention, atom economy, the use of less hazardous chemical syntheses, and designing for energy efficiency. researchgate.net
In the synthesis of this compound, several green chemistry principles can be applied. The use of microwave-assisted synthesis, as discussed earlier, is a key green technique due to its energy efficiency. mdpi.com The selection of solvents is another critical aspect, with a preference for greener alternatives such as water, supercritical CO2, or bio-based solvents. jocpr.com Catalytic methods, including enzymatic and phase-transfer catalysis, are inherently greener than stoichiometric reactions as they reduce waste. jddhs.com Furthermore, designing a synthesis with a high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, is a fundamental goal of green chemistry. rasayanjournal.co.in Adopting these principles can lead to a more sustainable and environmentally responsible synthesis of this compound and its derivatives.
Structural Elucidation and Characterization in Research
Advanced Spectroscopic Techniques for Structural Analysis (e.g., NMR, Mass Spectrometry)
Spectroscopic methods are indispensable for elucidating the molecular structure of Ethyl 2,8-diazaspiro[5.5]undecane-2-carboxylate. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools for this purpose.
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the molecule. For the parent compound, 2,8-diazaspiro[5.5]undecane, the predicted monoisotopic mass is 154.147 Da. For this compound, the addition of the ethoxycarbonyl group (C₃H₅O₂) would result in a significantly higher molecular weight. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula and confirming the compound's identity. Fragmentation patterns observed in MS/MS experiments can further validate the structure by showing the loss of characteristic fragments, such as the ethyl or ethoxycarbonyl groups.
| Technique | Parameter | Expected Observation |
|---|---|---|
| ¹H NMR | Chemical Shift (δ) | Signals for spirocyclic ring protons, a quartet for O-CH₂, and a triplet for CH₃. |
| ¹³C NMR | Chemical Shift (δ) | Signals for spirocyclic carbons, a carbonyl (C=O) carbon, and ethyl group carbons. |
| HRMS | m/z | Precise mass corresponding to the molecular formula C₁₂H₂₂N₂O₂. |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a molecule, including its absolute configuration. For spirocyclic compounds like this compound, which possess a chiral spirocenter, this technique is particularly crucial. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
This analysis provides precise data on bond lengths, bond angles, and the spatial relationship between different parts of the molecule. In the synthesis of complex spirocyclic systems, X-ray crystallography has been used to confirm the stereochemistry of products. For this compound, this method would unambiguously establish the conformation of the two piperidine (B6355638) rings and the absolute stereochemistry at the spiro-carbon atom, which is essential for understanding its interaction with other chiral molecules.
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques are vital for assessing the purity of this compound and for separating it from starting materials, byproducts, or other isomers.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining chemical purity. An analytical HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column) and detector (e.g., a diode-array detector) can separate the target compound from impurities. The purity is typically assessed by the peak area percentage in the chromatogram.
In cases where stereoisomers (enantiomers or diastereomers) are formed during synthesis, specialized chromatographic methods are required for their separation. Chiral HPLC, using a chiral stationary phase, can resolve enantiomers. Preparative HPLC is employed for the large-scale separation and purification of isomers, which is critical for obtaining isomerically pure samples for further research.
| Method | Application | Typical Stationary Phase | Detection Method |
|---|---|---|---|
| Analytical HPLC | Purity Assessment | Reverse-Phase (e.g., C18) | UV/Diode-Array Detector |
| Preparative HPLC | Isomer Separation/Purification | Reverse-Phase or Normal-Phase | UV Detector |
| Chiral HPLC | Enantiomer Separation | Chiral Stationary Phase (CSP) | UV/Circular Dichroism |
Computational and Theoretical Studies of Diazaspiro 5.5 Undecanes
Quantum Chemical Calculations (e.g., DFT) on Molecular Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the stable conformations and electronic properties of molecules. For a molecule like Ethyl 2,8-diazaspiro[5.5]undecane-2-carboxylate, DFT calculations would be employed to optimize the geometry of various possible conformers, such as different chair and boat conformations of the two piperidine (B6355638) rings.
These calculations can provide precise data on bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule's lowest energy state. Furthermore, DFT can be used to calculate properties like the molecular electrostatic potential (MEP) surface, which identifies regions of positive and negative electrostatic potential, crucial for understanding intermolecular interactions. Frontier molecular orbitals (HOMO and LUMO) can also be determined, providing insights into the molecule's reactivity.
While specific DFT data for the title compound is scarce, studies on analogous systems like 1,7-dioxaspiro[5.5]undecane have utilized methods such as B3LYP-D3(BJ)/def2-TZVP for geometry optimizations and MP2/aug-cc-pVTZ for single-point energy calculations to determine the relative stabilities of different conformers. A similar approach would be applicable to the 2,8-diazaspiro[5.5]undecane scaffold.
Table 1: Representative Theoretical Parameters for Diazaspiro[5.5]undecane Conformers (Hypothetical Data) This table is illustrative and based on expected outcomes from DFT calculations, as specific literature data for the title compound is unavailable.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (N2-C6-C5-N8) (degrees) | Dipole Moment (Debye) |
|---|---|---|---|
| Chair-Chair | 0.00 | 55.2 | 1.8 |
| Chair-Boat | +5.3 | 15.8 | 2.5 |
| Boat-Boat | +10.1 | -2.1 | 3.1 |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations offer a way to explore the conformational landscape of a molecule over time, providing insights into its flexibility and the transitions between different stable states. For this compound, MD simulations in various solvents could reveal the preferred conformations in different environments and the energy barriers for interconversion between them.
By simulating the molecule's trajectory, researchers can analyze how the ethyl carboxylate group affects the conformational equilibrium of the diazaspiro core. This is particularly important for understanding how the molecule might adapt its shape to fit into a biological target's binding site. The results of MD simulations can be used to generate Ramachandran-like plots for the spirocyclic system, mapping out the allowed and disallowed conformational regions.
Prediction of Reactivity and Selectivity in Chemical Transformations
Computational methods are valuable for predicting the reactivity and selectivity of chemical reactions. For this compound, theoretical calculations can help predict the most likely sites for electrophilic or nucleophilic attack. Analysis of the Fukui functions or the dual descriptor, derived from conceptual DFT, can pinpoint the atoms most susceptible to reaction.
For instance, the reactivity of the two nitrogen atoms in the 2,8-diazaspiro[5.5]undecane core can be computationally assessed. The calculations could predict whether N-alkylation or N-acylation would preferentially occur at the N2 or N8 position, and how the presence of the ethyl carboxylate group at N2 influences the reactivity of N8. Transition state theory combined with quantum chemical calculations can be used to model reaction pathways and determine activation energies, thereby predicting the kinetic and thermodynamic products of a given transformation.
Ligand Design Principles Based on Scaffold Conformation
The rigid, three-dimensional structure of the diazaspiro[5.5]undecane scaffold makes it an attractive template for designing ligands with high specificity for biological targets. nih.gov Computational studies are central to this rational design process.
By understanding the stable conformations of the this compound scaffold, medicinal chemists can design derivatives where substituents are precisely positioned in 3D space to optimize interactions with a receptor. Molecular docking simulations can be used to place the scaffold into the binding site of a target protein, and the binding affinity can be estimated using scoring functions.
The conformational rigidity of the spirocyclic core reduces the entropic penalty upon binding, which can lead to higher affinity ligands. nih.gov Computational analysis allows for the exploration of how different substituents on the diazaspiro[5.5]undecane core can modulate properties like binding affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. For example, in the context of G-protein coupled receptors (GPCRs) or ion channels, the defined spatial arrangement of functional groups on the diazaspiro scaffold can be tailored to interact with specific residues in the receptor's binding pocket.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
Applications in Chemical Research As a Building Block and Scaffold
Utilization as a Versatile Building Block in Complex Molecule Synthesis
The 2,8-diazaspiro[5.5]undecane framework is a valuable building block in the assembly of more complex molecular architectures. Although direct research on Ethyl 2,8-diazaspiro[5.5]undecane-2-carboxylate is not extensively documented, the synthesis and application of related diazaspiro[5.5]undecane derivatives demonstrate the utility of this class of compounds. For instance, the asymmetric synthesis of 1,8-diazaspiro[5.5]undecane derivatives has been achieved through multi-step reaction sequences, highlighting the ability to construct these spirocyclic systems with a high degree of stereocontrol. researchgate.net Such synthetic routes often involve the generation of iminium ions from functionalized α-amino nitriles, followed by intramolecular cyclization. researchgate.net The resulting spirocycles can then be further elaborated into more complex structures. The versatility of the diazaspiro core allows for its incorporation into a wide range of molecular designs, serving as a rigid scaffold to which other chemical moieties can be attached.
Design and Synthesis of Novel Chemical Scaffolds
The diazaspiro[5.5]undecane motif is considered a "privileged scaffold" in medicinal chemistry. nih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them ideal starting points for the design of new drugs. nih.govnih.gov The rigid nature of the spirocyclic system reduces the conformational flexibility of a molecule, which can lead to a more favorable interaction with a biological target. enamine.net This principle has been applied in the design of various bioactive compounds, where the diazaspiro[5.5]undecane core serves as the central organizing element. nih.gov For example, derivatives of 1,9-diazaspiro[5.5]undecane have been investigated for the treatment of a range of conditions, including obesity, pain, and cardiovascular disorders. nih.govnih.gov The ability to modify the scaffold at its nitrogen atoms allows for the systematic exploration of how different substituents affect biological activity.
Exploration of Spirocyclic Systems in Chemical Libraries
The unique three-dimensional shape of spirocyclic compounds makes them valuable components of chemical libraries used in high-throughput screening for drug discovery. enamine.netchemdiv.com By incorporating spirocyclic scaffolds like 2,8-diazaspiro[5.5]undecane, chemists can introduce greater structural diversity and novelty into these libraries. nih.gov This is in contrast to the often flat, aromatic structures that have traditionally dominated medicinal chemistry. enamine.net The exploration of this expanded chemical space can lead to the identification of hits with novel mechanisms of action. chemdiv.com Libraries of spirocyclic compounds can be synthesized through various methods, including diversity-oriented synthesis, which aims to create a wide range of structurally diverse molecules from a common starting material. nih.gov
Precursor for Advanced Organic Materials Research
While the primary focus of research on diazaspiro[5.5]undecane derivatives has been in the area of medicinal chemistry, the unique structural and electronic properties of these compounds suggest potential applications in materials science. The rigid spirocyclic framework could be used to create well-defined three-dimensional structures in polymers or other advanced materials. The nitrogen atoms within the rings could also serve as coordination sites for metal ions, opening up possibilities for the development of novel catalysts or functional materials. However, the use of this compound as a precursor for advanced organic materials is an area that remains largely unexplored in the current scientific literature.
Derivatization for Structure-Activity Relationship (SAR) Studies in Chemical Biology
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. nih.gov The 2,8-diazaspiro[5.5]undecane scaffold is well-suited for such studies due to the presence of multiple sites for chemical modification. By systematically altering the substituents on the nitrogen atoms and other positions of the spirocyclic rings, researchers can probe the key interactions between the molecule and its biological target.
For example, in a study of 3,9-diazaspiro[5.5]undecane-based antagonists of the GABA-A receptor, a series of analogues was synthesized to understand the structural requirements for binding. soton.ac.uk This study identified the importance of a spirocyclic benzamide (B126) for the compound's activity. soton.ac.uk Similar SAR studies on 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been conducted to develop dual-acting ligands for the μ-opioid and σ1 receptors for the treatment of pain. researchgate.net These studies demonstrate how the systematic derivatization of the diazaspiro[5.5]undecane core can lead to the optimization of potency, selectivity, and pharmacokinetic properties. nih.gov
| Compound Series | Target | Key SAR Findings | Reference |
| 3,9-Diazaspiro[5.5]undecane derivatives | GABA-A Receptor | The spirocyclic benzamide was found to be a crucial pharmacophoric element. | soton.ac.uk |
| 1-Oxa-4,9-diazaspiro[5.5]undecane derivatives | μ-Opioid and σ1 Receptors | Phenethyl groups at position 9 and substituted pyridyl moieties at position 4 provided the best activity profiles. | researchgate.net |
| 1,9-Diazaspiro[5.5]undecane derivatives | Acetyl-CoA Carboxylase (ACC) | Aroyl substituents at position 9 with a bicyclic fused heteroaryl group showed improved properties. | nih.gov |
Use in Probe Development for Biochemical Research
Chemical probes are essential tools for studying biological processes. They are small molecules designed to interact with a specific biological target, allowing researchers to investigate its function in a cellular or in vivo context. The development of such probes requires a scaffold that can be readily modified to incorporate reporter groups, such as fluorescent tags or affinity labels, without compromising its binding to the target.
While there is limited specific information on the use of this compound for probe development, its structural features make it a promising candidate for such applications. The ethyl carboxylate group could be hydrolyzed to the corresponding carboxylic acid, which could then be coupled to a reporter molecule. Alternatively, the secondary amine at the 8-position provides a handle for the attachment of various functional groups. The development of probes based on the 2,8-diazaspiro[5.5]undecane scaffold could enable new avenues of research into the biological targets of this class of compounds.
Q & A
What are the optimal synthetic routes for Ethyl 2,8-diazaspiro[5.5]undecane-2-carboxylate, and what challenges arise in achieving high yields?
Basic Research Question
The synthesis typically involves multi-step organic reactions, starting with tert-butyl intermediates (e.g., tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate) as precursors. Key steps include spirocyclization under acidic or basic conditions, followed by esterification. Challenges include steric hindrance during ring closure and sensitivity of the diaza moiety to oxidation. Optimizing reaction conditions (e.g., temperature, solvent polarity) and using protecting groups (e.g., Boc) can improve yields .
How can structural characterization of this compound be performed to confirm its purity and configuration?
Basic Research Question
Use a combination of 1H/13C NMR (in deuterated solvents like CDCl₃) to identify proton environments and confirm spirocyclic geometry. High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₄H₂₆N₂O₂, MW 254.37 g/mol ). X-ray crystallography may resolve steric configurations, though crystallization can be challenging due to conformational flexibility .
What methodologies are recommended for analyzing the compound’s stability under varying pH and temperature conditions?
Advanced Research Question
Perform accelerated stability studies using HPLC:
- pH stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via UV absorbance or LC-MS.
- Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds.
The ethyl ester group may hydrolyze under acidic/basic conditions, requiring stabilization via lyophilization or inert storage .
How does the spirocyclic structure influence the compound’s pharmacokinetic properties, such as lipophilicity and membrane permeability?
Advanced Research Question
The spirocyclic framework enhances rigidity , reducing entropy loss upon binding to targets. Calculate logP (e.g., ~2.1 via computational tools) to predict lipophilicity. Experimental determination via shake-flask method (octanol/water partitioning) confirms membrane permeability. Substituents like the ethyl carboxylate balance solubility and passive diffusion .
What strategies can resolve contradictions in reported biological activities of diazaspiro compounds?
Advanced Research Question
Discrepancies may arise from assay conditions (e.g., enzyme vs. cell-based assays). Conduct dose-response studies across multiple models (e.g., kinase inhibition assays vs. GPCR binding ). Use molecular docking to compare binding poses and identify off-target interactions. Validate findings with knockout cell lines or isotopic labeling .
How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?
Advanced Research Question
Systematically modify substituents:
- Replace the ethyl group with bulky tert-butyl to enhance target selectivity.
- Introduce electron-withdrawing groups (e.g., fluorine) on the spiro ring to modulate electronic effects.
Evaluate changes via in vitro assays (e.g., IC₅₀ for acetyl-CoA carboxylase inhibition ). SAR tables comparing analogs (e.g., tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate ) guide prioritization .
What enzymatic targets are hypothesized for this compound, and how can binding mechanisms be validated?
Advanced Research Question
Hypothesized targets include metabolic enzymes (e.g., ACC) and GPCRs (e.g., GPR119). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Mutagenesis studies on key residues (e.g., catalytic lysine in ACC) confirm interaction sites .
How can researchers address low synthetic yields during spirocyclization?
Advanced Research Question
Low yields often stem from competing polymerization or incomplete ring closure. Mitigate via:
- High-dilution conditions to favor intramolecular reactions.
- Microwave-assisted synthesis to enhance reaction kinetics.
- Catalytic additives (e.g., Lewis acids like ZnCl₂) to stabilize transition states .
What analytical techniques are critical for detecting impurities in scaled-up batches?
Advanced Research Question
Employ LC-MS/MS to identify trace byproducts (e.g., hydrolyzed carboxylates). Chiral HPLC resolves enantiomeric impurities if asymmetric centers form during synthesis. Quantify residual solvents via GC-MS per ICH guidelines .
How does the compound’s reactivity compare to analogs like tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate?
Advanced Research Question
The ethyl ester group increases electrophilicity vs. tert-butyl analogs, making it more prone to nucleophilic attack (e.g., hydrolysis). Comparative kinetic studies (e.g., half-life in aqueous buffers) quantify reactivity differences. DFT calculations predict reaction pathways for tailored derivatization .
What in vivo models are suitable for evaluating the compound’s therapeutic potential?
Advanced Research Question
Use diet-induced obesity (DIO) mice for metabolic studies or neuropathic pain models (e.g., chronic constriction injury) based on target relevance. Monitor pharmacokinetics via plasma LC-MS and tissue distribution. Dose optimization should balance efficacy (e.g., glucose lowering) and toxicity (e.g., liver enzyme elevation) .
How can computational tools predict the compound’s metabolic pathways?
Advanced Research Question
Use CYP450 docking simulations (e.g., CYP3A4, CYP2D6) to identify potential oxidation sites. MetaSite or StarDrop software predicts Phase I/II metabolites. Validate with hepatocyte incubations followed by UPLC-QTOF analysis .
What crystallographic data are available for related spirocyclic compounds, and how can they inform structural optimization?
Advanced Research Question
Public databases (e.g., CCDC) provide spirocyclic analogs’ crystal structures (e.g., ethyl 7-hydroxy-1-oxo-spiro[5.5]undecane-2-carboxylate ). Analyze bond angles and torsional strain to design derivatives with improved conformational stability for target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
